molecular formula C17H16Cl2N2O4S B2746520 Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate CAS No. 400084-83-5

Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate

Cat. No. B2746520
CAS RN: 400084-83-5
M. Wt: 415.29
InChI Key: AJNRASUZHQXLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate is a chemical compound with the molecular formula C17H16Cl2N2O4S .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H16Cl2N2O4S. It contains 17 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space constitutes the molecular structure of the compound.

Scientific Research Applications

Multi-component Synthesis and Heterocyclic Chemistry

  • Research demonstrates the utility of ethyl 2-[(2-oxopropyl)sulfanyl]acetate and related compounds in the multi-component synthesis of tetrahydro-pyridines and thiazines, which are important heterocyclic cores in medicinal chemistry. The novel tandem sequences employed for these syntheses offer insights into versatile methodologies for constructing complex heterocyclic frameworks (Raja & Perumal, 2006; Indumathi, Kumar, & Perumal, 2007).

Antimicrobial Activities

  • The synthesis of thiazoles and their fused derivatives from ethoxy carbonyl methylene thiazol-4-one has been studied, showing potential antimicrobial activities against various bacterial and fungal isolates. This suggests a route for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antimycobacterial Agents

  • A study on the synthesis of tetrahydro-pyridine esters highlighted their potential as antimycobacterial agents, showing significant activity against Mycobacterium tuberculosis. This research could lead to the development of new treatments for tuberculosis (Raju et al., 2010).

Organic Synthesis Techniques

  • Research into cyclic sulfamidates as precursors for alkylidene pyrrolidines and piperidines provides a novel method for synthesizing these important nitrogen-containing heterocycles, which have broad applications in organic synthesis and medicinal chemistry (Bower, Szeto, & Gallagher, 2007).

Synthesis of S-substituted Sulfanylpyridines

  • A study detailed the synthesis of new S-substituted sulfanylpyridines and related heterocycles, offering potential routes for creating novel compounds with varied biological activities (Al-Taifi et al., 2020).

Domino Reactions for Heterocyclic Compounds

properties

IUPAC Name

ethyl 2-[[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-7-4-8-21(16(14)23)9-11-12(18)5-3-6-13(11)19/h3-8H,2,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNRASUZHQXLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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